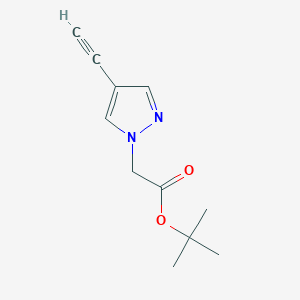
tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with an ethynyl group and an acetate ester
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like acetonitrile . Industrial production methods may employ similar steps but are optimized for higher yields and scalability.
Analyse Chemischer Reaktionen
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyrazole ring can participate in substitution reactions, where different substituents can be introduced
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for research purposes.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, altering the activity of the target molecules. The pyrazole ring can also interact with biological macromolecules, influencing their function and leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: This compound has a bromo group instead of an ethynyl group, which can lead to different reactivity and applications.
tert-Butyl 4-[(4-ethynyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate: This compound features a piperidine ring, which can influence its biological activity and chemical properties.
Biologische Aktivität
Introduction
tert-Butyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate is an organic compound with significant implications in medicinal chemistry and biological research. Featuring a pyrazole ring and an ethynyl group, this compound is recognized for its potential bioactive properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O2, with a molecular weight of 206.24 g/mol. The structure includes a tert-butyl group, an acetate moiety, and a substituted pyrazole ring.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |
| InChI Key | OEMJHGUKWWMCSO-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The ethynyl group enhances its reactivity, allowing it to participate in chemical reactions that modify the activity of target biomolecules. The pyrazole ring can form hydrogen bonds and π–π interactions with proteins, influencing their conformation and function.
Anticancer Properties
Recent studies have indicated that compounds containing pyrazole moieties exhibit anticancer properties. For instance, similar pyrazole derivatives have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural similarities suggest potential efficacy.
Enzyme Inhibition
Pyrazole derivatives are known to act as enzyme inhibitors in several pathways. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses . The presence of the ethynyl group may enhance binding affinity to these enzymes due to increased hydrophobic interactions.
Synthesis and Biological Evaluation
A study focusing on the synthesis of pyrazole derivatives highlighted the importance of the ethynyl substitution in enhancing biological activity. Compounds synthesized with ethynyl groups showed improved potency compared to their non-substituted counterparts . This suggests that this compound could possess enhanced bioactivity relative to other pyrazole derivatives lacking this feature.
Comparative Analysis
Comparative studies between this compound and similar compounds like tert-butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate reveal differences in reactivity and biological effects due to variations in substituents. Such comparisons can provide insights into the structure–activity relationships (SARs) that govern the biological efficacy of these compounds.
Eigenschaften
Molekularformel |
C11H14N2O2 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
tert-butyl 2-(4-ethynylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C11H14N2O2/c1-5-9-6-12-13(7-9)8-10(14)15-11(2,3)4/h1,6-7H,8H2,2-4H3 |
InChI-Schlüssel |
OEMJHGUKWWMCSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















